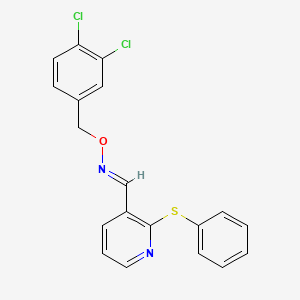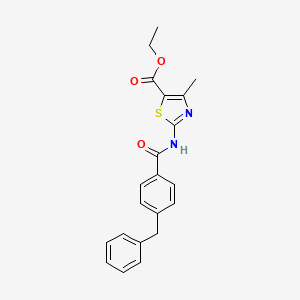
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C19H14Cl2N2OS and a molecular weight of 389.3 g/mol . This compound is known for its unique structure, which includes a phenylsulfanyl group attached to a nicotinaldehyde moiety, and an oxime group linked to a 3,4-dichlorobenzyl group .
准备方法
The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves the reaction of 2-(phenylsulfanyl)nicotinaldehyde with O-(3,4-dichlorobenzyl)hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has various applications in scientific research, including:
作用机制
The mechanism of action of 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors . The oxime group can form hydrogen bonds with active site residues, while the phenylsulfanyl and dichlorobenzyl groups can interact with hydrophobic pockets . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
相似化合物的比较
Similar compounds to 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime include:
2-(phenylsulfanyl)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in certain reactions.
O-(3,4-dichlorobenzyl)hydroxylamine: Lacks the nicotinaldehyde and phenylsulfanyl groups, limiting its applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-17-9-8-14(11-18(17)21)13-24-23-12-15-5-4-10-22-19(15)25-16-6-2-1-3-7-16/h1-12H,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPXJKGKSKADQ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2480051.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2480053.png)
![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2480060.png)

![3-(2,4-dichlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2480062.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)


